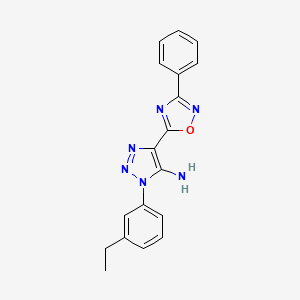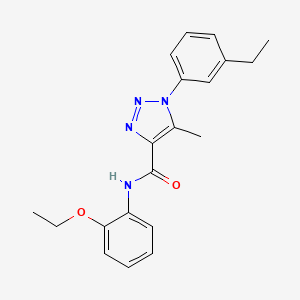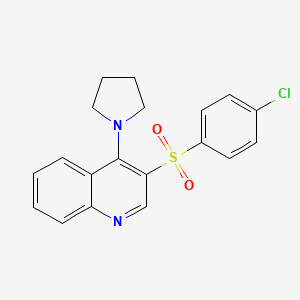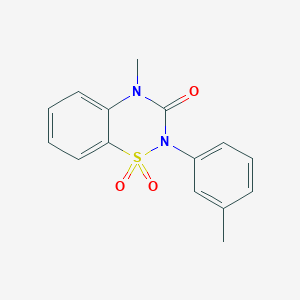
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, commonly referred to as EPOT, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. EPOT is a versatile compound that can be used for various purposes, such as synthesizing drugs and studying the biochemical and physiological effects of various compounds. EPOT has been widely used in scientific research due to its high efficiency and low cost.
科学研究应用
EPOT has a wide range of applications in scientific research, including drug synthesis, biochemical and physiological studies, and laboratory experiments. EPOT has been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and anti-inflammatory agents. EPOT has also been used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT has also been used in laboratory experiments, such as enzyme assays and cell culture studies.
作用机制
The mechanism of action of EPOT is not entirely understood, but it is believed to involve the formation of a covalent bond between the amine group of EPOT and the carboxyl group of a target molecule. This covalent bond allows EPOT to interact with the target molecule and alters its biochemical and physiological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPOT are not fully understood, but it has been shown to interact with various molecules, such as hormones, neurotransmitters, and enzymes. EPOT has been shown to affect the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. EPOT has also been shown to affect the release of various hormones, such as adrenaline and noradrenaline.
实验室实验的优点和局限性
The use of EPOT in laboratory experiments has several advantages. EPOT is a versatile compound that can be used for a variety of purposes, such as drug synthesis and biochemical and physiological studies. EPOT is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of EPOT in laboratory experiments. EPOT is a relatively unstable compound, and it can easily decompose if not stored properly. EPOT is also toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of EPOT in scientific research. EPOT could be used to study the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. EPOT could also be used to study the mechanism of action of various drugs and to develop new drugs. EPOT could also be used to study the effects of various environmental factors, such as temperature and pH, on biochemical and physiological processes. Finally, EPOT could be used to develop new laboratory techniques, such as methods for detecting and quantifying various compounds.
合成方法
EPOT can be synthesized by a variety of methods, including the classical condensation reaction, the Grignard reaction, and the Suzuki-Miyaura reaction. The classical condensation reaction involves the reaction of an aldehyde, a primary amine, and a secondary amine to form a tertiary amine. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or a ketone to form a tertiary amine. The Suzuki-Miyaura reaction involves the reaction of an aryl halide with an aryl boronic acid to form a biaryl.
属性
IUPAC Name |
3-(3-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-2-12-7-6-10-14(11-12)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-11H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUOQNXATZWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)




![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)
![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507408.png)